5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]
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Overview
Description
5-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane] is a chemical compound with the molecular formula C13H17NO2 . It is a derivative of 1,2-dihydrospiro[indole-3,4’-oxane], which has a molecular weight of 189.26 .
Synthesis Analysis
The synthesis of related compounds involves a one-pot, three-component Fischer indolisation–N-alkylation sequence . This process is rapid, operationally straightforward, and generally high yielding . It draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The InChI code for 1,2-dihydrospiro[indole-3,4’-oxane] is 1S/C12H15NO/c1-2-4-11-10(3-1)12(9-13-11)5-7-14-8-6-12/h1-4,13H,5-9H2 . This can be used to derive the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical form of 1,2-dihydrospiro[indole-3,4’-oxane] is a powder . It has a melting point of 97-100 degrees Celsius . The storage temperature is room temperature .Scientific Research Applications
Chemical Synthesis and Reactivity
5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane] and its derivatives are involved in a variety of chemical synthesis processes. They are used in the synthesis of functional derivatives through multi-component condensation with compounds like 1,3-dicarbonyl compounds and malononitrile. Such processes result in the formation of fused analogs and derivatives with complex structures. For instance, the recyclization of certain derivatives in reactions with nitrogen binucleophiles leads to the synthesis of complex molecular structures, demonstrating the compound's utility in synthetic organic chemistry (Andina & Andin, 2016).
Pharmacological Applications
In pharmacological research, derivatives of 5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane] have been explored for their potential in drug development. Notably, a series of novel aminopyridyl/pyrazinyl-substituted derivatives were designed, synthesized, and tested for their pharmacological and antitumor effects. These compounds have shown efficacy as c-Met/ALK dual inhibitors, indicating their potential in targeted cancer therapies (Li et al., 2013).
Material Science and Photochromism
The compound and its derivatives have been studied in the context of material science, particularly focusing on photochromic properties. A spiro[indoline-naphthaline]oxazine derivative exhibited significant photochromism in different solvents, showing potential for applications in smart materials and optical devices (Li et al., 2015).
Safety and Hazards
properties
IUPAC Name |
5-methoxyspiro[1,2-dihydroindole-3,4'-oxane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-15-10-2-3-12-11(8-10)13(9-14-12)4-6-16-7-5-13/h2-3,8,14H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXHSIRYPVGYIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NCC23CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane] |
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